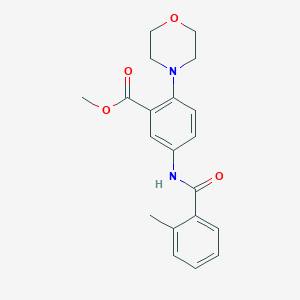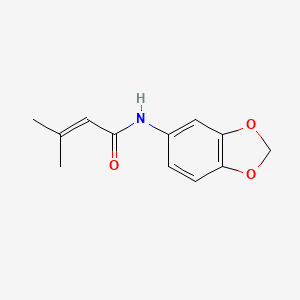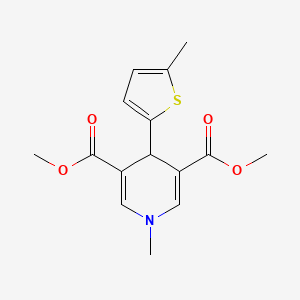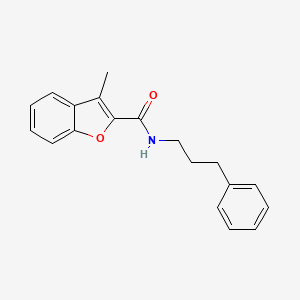![molecular formula C17H16N2O4 B5617054 (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5617054.png)
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (2-methoxyphenyl)methylamine. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. The Schiff base is subsequently reduced using a reducing agent like sodium borohydride to yield the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-hydroxyphenyl)methyl-3-(3-nitrophenyl)prop-2-enamide.
Reduction: Formation of (2-methoxyphenyl)methyl-3-(3-aminophenyl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2-hydroxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-aminophenyl)prop-2-enamide
- (2E)-N-[(2-methoxyphenyl)methyl]-3-(3-bromophenyl)prop-2-enamide
Uniqueness
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-8-3-2-6-14(16)12-18-17(20)10-9-13-5-4-7-15(11-13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVAMPYBSTBKB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)
![7-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616988.png)


![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
![2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)



![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B5617078.png)
